molecular formula C11H13BrN2O B1662614 3-Bromocytisine CAS No. 207390-14-5

3-Bromocytisine

Cat. No.: B1662614
CAS No.: 207390-14-5
M. Wt: 269.14 g/mol
InChI Key: DWDCLEHDNICBMI-JGVFFNPUSA-N
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Description

3-Bromocytisine is a derivative of the toxic alkaloid cytisine. It acts as a highly potent agonist at neural nicotinic acetylcholine receptors, binding primarily to the α4β2 and α7 subtypes. This compound is a full agonist at the α7 subtype while being a partial agonist at α4β2, but it has an extremely strong binding affinity at α4β2 with 200-fold selectivity for α4β2 over α7 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocytisine can be synthesized through the halogenation of cytisine. One effective method involves the use of bromine in an organic solvent under controlled conditions to introduce the bromine atom at the 3-position of the cytisine molecule .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of aromatic aldehydes and sodium borohydride as reductants in a single-pot reaction is also a notable method for preparing derivatives of cytisine, including this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromocytisine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cytisine core.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to introduce oxygen-containing functional groups.

    Reduction Reactions: Reducing agents like sodium borohydride can be used to reduce ketones or aldehydes to alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodocytisine, while oxidation reactions can produce cytisine derivatives with hydroxyl or carbonyl groups .

Scientific Research Applications

3-Bromocytisine has several scientific research applications:

Mechanism of Action

3-Bromocytisine exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. It binds primarily to the α4β2 and α7 subtypes, with a full agonist effect at the α7 subtype and a partial agonist effect at α4β2. The binding of this compound to these receptors stimulates the release of neurotransmitters such as dopamine and noradrenaline, leading to increased locomotor activity and other physiological effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high selectivity and binding affinity for the α4β2 subtype of nicotinic acetylcholine receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various biological processes and for developing targeted therapies for neurological disorders .

Properties

IUPAC Name

(1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDCLEHDNICBMI-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207390-14-5
Record name (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207390-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromocytisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207390145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-BROMOCYTISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL64C996QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Bromocytisine exert its effects on the nervous system?

A1: this compound acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs), particularly showing high affinity for the α7 subtype. [, ] This interaction triggers a cascade of downstream effects, primarily influencing neuronal excitability and neurotransmitter release. Studies demonstrate its ability to protect retinal ganglion cells (RGCs) from glaucoma-induced damage, suggesting a potential therapeutic role in neurodegenerative diseases. []

Q2: What is the structure-activity relationship (SAR) of this compound, and how does it affect its pharmacological profile?

A2: Bromination of the cytisine molecule, specifically at the 3-position, significantly alters its interaction with different nAChR subtypes. [] Compared to cytisine, this compound exhibits higher potency at α7 nAChRs, while acting as a partial agonist at α4β2 and α4β4 subtypes. [, ] This selectivity profile is crucial for its potential therapeutic applications, allowing for targeted modulation of specific nAChR-mediated pathways.

Q3: Has this compound shown efficacy in any in vivo models of disease?

A3: Yes, research indicates that this compound demonstrates neuroprotective effects in a rat model of glaucoma. [] Administration of the compound led to significant prevention of RGC loss, suggesting its potential as a therapeutic agent for glaucoma and potentially other neurodegenerative diseases. []

Q4: Are there any known instances of resistance or cross-resistance associated with this compound?

A4: While the provided research papers don't specifically address resistance mechanisms for this compound, its interaction with nAChRs suggests the possibility of developing resistance, as observed with other nAChR agonists, particularly nicotine. Further research is crucial to explore potential resistance mechanisms and cross-resistance with related compounds.

Q5: What are the analytical methods used to characterize and quantify this compound?

A5: The research papers mention the use of radioligand binding assays with specific radiolabeled ligands to assess the binding affinity of this compound to different nAChR subtypes. [] Additionally, electrophysiological techniques like two-electrode voltage clamp recordings on Xenopus oocytes expressing specific nAChR subtypes are employed to investigate the functional effects of the compound. []

Q6: Is there any information available about the environmental impact of this compound?

A6: The provided research papers primarily focus on the pharmacological characterization of this compound and don't delve into its environmental impact or degradation. Further research is needed to assess its ecotoxicological effects and develop strategies for responsible waste management.

Q7: Does this compound exhibit antiparasitic activity?

A7: While the research primarily focuses on this compound's interaction with nAChRs, one study explores the antiparasitic activity of various N-benzyl cytisine derivatives, including this compound. [] The presence of a bromine atom was found to influence the antiparasitic activity against Hymenolepis nana (tapeworm) and Leishmania. []

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